molecular formula C10H10N4O4 B143246 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 1527-96-4

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B143246
CAS No.: 1527-96-4
M. Wt: 250.21 g/mol
InChI Key: GFUVNGJSSAEZHW-OKAJUWNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a dinitrophenyl ring and a butenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate butenylidene precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The dinitrophenyl group is particularly reactive and can participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor to 1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly used in the detection of carbonyl compounds.

    1-(But-2-en-1-ylidene)-2-(2,4-dinitrophenyl)hydrazone: A structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1527-96-4

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-[(Z)-[(E)-but-2-enylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-

InChI Key

GFUVNGJSSAEZHW-OKAJUWNNSA-N

Isomeric SMILES

C/C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Flammable; Irritant

Synonyms

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone;  2-Butenal (2,4-Dinitrophenyl)hydrazone;  Crotonaldehyde (2,4-Dinitrophenyl)hydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.